![molecular formula C13H24N2O3 B2371995 (R)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate CAS No. 1349807-58-4](/img/structure/B2371995.png)
(R)-tert-Butyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate
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Overview
Description
“®-Benzyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate” is a chemical compound with the molecular formula C16H22N2O3 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “®-Benzyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate” can be found in various chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-Benzyl 1-(oxetan-3-yl)piperidin-3-ylcarbamate” can be found in chemical databases .Scientific Research Applications
Synthesis and Process Development
Intermediate in Lymphocyte Function-Associated Antigen 1 Inhibitor Manufacture : The compound has been synthesized as an intermediate in the production of a lymphocyte function-associated antigen 1 inhibitor. It's prepared via an efficient one-pot, two-step telescoped sequence starting from readily available materials, showcasing its potential in large-scale pharmaceutical manufacturing (Li et al., 2012).
Asymmetric Synthesis for Nociceptin Antagonists : An efficient and practical asymmetric synthesis method for a similar compound, useful in the synthesis of nociceptin antagonists, has been developed. This method includes diastereoselective reduction and efficient isomerization steps, indicating the compound's importance in creating specific molecular structures (Jona et al., 2009).
Chemical Reactions and Synthesis Techniques
In Diels‐Alder Reactions : The compound has been used in Diels-Alder reactions, demonstrating its role in creating complex molecular structures (Padwa et al., 2003).
Piperidine Derivative Synthesis : It has been utilized in reactions to afford piperidine derivatives, indicating its versatility in synthesizing various biologically active compounds (Moskalenko & Boev, 2014).
Intermediate in Biologically Active Compounds : Its use as an important intermediate in the synthesis of crizotinib, a biologically active compound, highlights its significance in pharmaceutical synthesis (Kong et al., 2016).
Chemical Structure and Characterization
- Structure Characterization Using NMR : There's research focused on the characterization of its structure using 2D heteronuclear NMR experiments, showing the compound's complex structure and the techniques needed for its analysis (Aouine et al., 2016).
Application in Catalysis and Reactions
- Use in Photoredox-Catalyzed Reactions : The compound has been applied in photoredox-catalyzed reactions to assemble a range of 3-aminochromones, demonstrating its role in facilitating complex chemical transformations (Wang et al., 2022).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(3R)-1-(oxetan-3-yl)piperidin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)14-10-5-4-6-15(7-10)11-8-17-9-11/h10-11H,4-9H2,1-3H3,(H,14,16)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLAKKRUEGJYMY-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2COC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C2COC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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